[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
Description
[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a pyridin-3-ylmethoxy group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl systems.
Its structural complexity and substituent arrangement make it a niche reagent for specialized synthetic applications.
Properties
IUPAC Name |
[4-chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-5-12(15)13(6-11(9)14(17)18)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHYQFOXOBFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168877 | |
| Record name | Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-48-7 | |
| Record name | Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-methyl-5-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenol and 3-pyridinemethanol.
Formation of the Pyridinylmethoxy Intermediate: The 4-chloro-2-methylphenol undergoes a nucleophilic substitution reaction with 3-pyridinemethanol in the presence of a base to form the pyridinylmethoxy intermediate.
Borylation: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid functional group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is widely used in cross-coupling reactions to synthesize complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized materials contributes to the development of new technologies.
Mechanism of Action
The mechanism of action of [4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The chloro and pyridinylmethoxy substituents can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity
Boronic acids with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) exhibit distinct reactivity profiles in cross-coupling reactions. Below is a comparative analysis:
a) 4-Chlorophenyl Boronic Acid
- Structure : Phenyl ring with a single chlorine substituent at the 4-position.
- Reactivity : In Suzuki-Miyaura reactions, 4-chlorophenyl boronic acid demonstrated 75% conversion with bromobenzene, compared to 98% for unsubstituted phenyl boronic acid. The electron-withdrawing chlorine reduces transmetallation efficiency, likely due to decreased electron density at the boron center .
- Applications : Common in synthesizing chlorinated biaryl motifs for pharmaceuticals and agrochemicals.
b) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structure: Features a methoxyethylphenoxy group, introducing both EDG (methoxy) and steric bulk.
- Biological Activity : Identified as a potent inhibitor of fungal histone deacetylase (HDAC), achieving maximum inhibition at 1 µM. This highlights the role of boronic acids in enzyme targeting .
c) [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic Acid
- Structure : Similar to the target compound but with a trifluoromethyl (CF₃) group replacing the methyl substituent.
- Reactivity : The strongly electron-withdrawing CF₃ group may further reduce coupling efficiency compared to methyl. However, its enhanced lipophilicity could improve membrane permeability in bioactive molecules .
d) 4-Methoxyphenyl Boronic Acid
Steric and Electronic Comparison Table
Impact of Pyridinylmethoxy Substituents
The pyridin-3-ylmethoxy group in the target compound introduces unique steric and electronic properties:
- Steric Effects : Bulky substituents can hinder access to the boron center, reducing reaction rates. For example, trifluoromethyl-substituted analogues require optimized catalytic systems to achieve reasonable yields .
Biological Activity
[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid (CAS No. 2096339-48-7) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
- Molecular Formula : C13H13BClNO3
- Molecular Weight : 277.51 g/mol
- Purity : Minimum 95%
- Storage : Store in a cool, dry place; not hazardous material .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines.
Case Study: Cytotoxic Effects
A study investigated the cytotoxic effects of boronic acid derivatives on prostate cancer cells (PC-3). The results indicated that treatment with this compound led to a significant decrease in cell viability compared to untreated controls. Specifically, at a concentration of 5 µM, cell viability was reduced to approximately 44%, while healthy cells maintained a higher viability rate of around 95% .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of DNA Damage : The compound has been shown to upregulate p-H2AX, indicating DNA damage response activation.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in cell cycle arrest in cancer cell lines, particularly affecting the G1 phase .
- Inhibition of Oncogenic Pathways : The compound suppresses the cyclin D/Rb pathway, which is critical for cell cycle progression and oncogenesis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The inhibition zones measured between 7 mm and 13 mm indicate moderate antimicrobial efficacy .
Antioxidant Properties
The antioxidant capabilities of boronic acid derivatives are also noteworthy. Several studies have employed methods such as DPPH and ABTS assays to evaluate antioxidant activity, showing that these compounds can effectively scavenge free radicals and reduce oxidative stress, comparable to standard antioxidants like α-Tocopherol .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
